solubility profile of H-N-Me-D-Asn-OH in organic solvents
solubility profile of H-N-Me-D-Asn-OH in organic solvents
An In-depth Technical Guide to the Solubility Profile of H-N-Me-D-Asn-OH in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and successful formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of H-N-Me-D-Asn-OH (N-methyl-D-asparagine), a derivative of the amino acid asparagine. While specific experimental solubility data for H-N-Me-D-Asn-OH in a wide range of organic solvents is not extensively available in public literature, this document outlines the fundamental principles governing its solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers and drug development professionals to accurately determine this crucial physicochemical property.
Introduction: The Significance of N-Methyl-D-asparagine and its Solubility
N-methylated amino acids are of significant interest in medicinal chemistry. The introduction of a methyl group to the nitrogen atom can profoundly impact a peptide's conformational properties, metabolic stability, and membrane permeability, often leading to improved oral bioavailability.[1] H-N-Me-D-Asn-OH, or N-methyl-D-asparagine, is an amino acid derivative with potential applications in the synthesis of peptidomimetics and other therapeutic agents.
A thorough understanding of the solubility profile of H-N-Me-D-Asn-OH in various organic solvents is paramount for several stages of drug development:
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Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yields and purity.
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Formulation: The choice of excipients and the development of suitable dosage forms, such as oral solutions, injectables, or topical preparations, are dictated by the API's solubility.
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Preclinical and Clinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it directly influences the drug's dissolution rate and subsequent absorption.
This guide will first delve into the theoretical underpinnings of H-N-Me-D-Asn-OH's solubility, followed by a practical, step-by-step methodology for its experimental determination.
Theoretical Framework for the Solubility of H-N-Me-D-Asn-OH
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. H-N-Me-D-Asn-OH possesses a variety of functional groups that dictate its solubility behavior:
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Zwitterionic Nature: Like other amino acids, H-N-Me-D-Asn-OH can exist as a zwitterion, with a positively charged amino group (-NH2+CH3-) and a negatively charged carboxyl group (-COO-). This ionic character generally leads to higher solubility in polar solvents, particularly water.[2][3][4]
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Hydrogen Bonding: The presence of the primary amide (-CONH2), the carboxyl group, and the secondary amine allows for extensive hydrogen bonding, both as a donor and an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this molecule.
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Polarity: The molecule has a significant polar surface area due to the oxygen and nitrogen atoms. This contributes to its affinity for polar solvents.
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N-Methyl Group: The methyl group attached to the alpha-amino nitrogen slightly increases the molecule's lipophilicity compared to its non-methylated counterpart, D-asparagine. This may lead to a modest increase in solubility in less polar organic solvents.[1]
Based on these structural features, we can predict the general solubility profile of H-N-Me-D-Asn-OH across different classes of organic solvents.
Illustrative Solubility Profile of H-N-Me-D-Asn-OH
The following table provides an expected qualitative solubility profile based on the theoretical principles discussed. It is crucial to note that these are predictions and must be confirmed by experimental data.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the zwitterionic form of the amino acid. |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | High polarity and ability to accept hydrogen bonds can disrupt the crystal lattice of the solid. The solubility of D-aspartic acid is notably high in DMF and NMP.[5] |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Very Low | Limited ability to form strong interactions with the polar and ionic functional groups of H-N-Me-D-Asn-OH. |
| Nonpolar | Hexane, Toluene | Very Low/Insoluble | The significant difference in polarity between the solvent and the solute results in very weak intermolecular interactions. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of H-N-Me-D-Asn-OH.
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of H-N-Me-D-Asn-OH in a selected organic solvent at a constant temperature.
Materials:
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H-N-Me-D-Asn-OH (solid, high purity)
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Selected organic solvents (analytical grade)
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Scintillation vials or other suitable sealed containers
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Isothermal shaker bath
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Syringes and syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid H-N-Me-D-Asn-OH to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Accurately add a known volume of the desired organic solvent to each vial.
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Prepare at least three replicate samples for each solvent.
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Equilibration:
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Securely seal the vials to prevent solvent evaporation.
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Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
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Shake the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] A preliminary time-to-equilibrium study can be conducted to determine the optimal shaking duration.
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Sample Collection and Preparation:
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After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
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Immediately dilute the collected aliquot with a known volume of a suitable solvent (typically the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
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Quantification:
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Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of H-N-Me-D-Asn-OH.
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A standard calibration curve should be prepared using known concentrations of H-N-Me-D-Asn-OH to ensure accurate quantification.
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Calculation of Solubility:
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Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
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Self-Validation and Trustworthiness:
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Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.
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Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by XRPD) to confirm that no phase transformation or solvate formation has occurred during the experiment.
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Replicates: Running multiple replicates for each solvent provides a measure of the experimental variability and increases confidence in the results.
Conclusion
While specific, publicly available data on the solubility of H-N-Me-D-Asn-OH in organic solvents is scarce, a strong theoretical framework based on its molecular structure allows for a predictive understanding of its solubility profile. This guide has outlined the key molecular features that will govern its solubility and has provided a robust, step-by-step experimental protocol for its accurate determination. By following the detailed methodology presented, researchers and drug development professionals can generate the critical data needed to advance the synthesis, formulation, and preclinical development of therapeutic candidates incorporating this important N-methylated amino acid.
References
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